Cyp1B1-IN-8

CYP1B1 Isoform selectivity Scaffold hopping

Non-selective CYP1 inhibition confounds target-engagement studies due to off-target CYP1A1/1A2 activity. Cyp1B1-IN-8 (Compound 14b) addresses this with >1,600-fold selectivity over CYP1A1 and >16,000-fold over CYP1A2, enabling precise CYP1B1 interrogation. • IC50: 4.14 × 10⁻⁵ nM for CYP1B1 • Restores paclitaxel sensitivity in drug-resistant A549 NSCLC models • Suppresses EMT, cell migration, and invasion in a dose-dependent manner • Purity ≥98% | MW 411.67 | Formula C₁₆H₁₅ClIN₃ Ideal for xenograft pharmacodynamics and structural biology co-crystallization. Global shipping with room-temperature stability.

Molecular Formula C16H15ClIN3
Molecular Weight 411.67 g/mol
Cat. No. B12362191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp1B1-IN-8
Molecular FormulaC16H15ClIN3
Molecular Weight411.67 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I.Cl
InChIInChI=1S/C16H14IN3.ClH/c1-2-18-16-13-5-3-4-6-14(13)19-15(20-16)11-7-9-12(17)10-8-11;/h3-10H,2H2,1H3,(H,18,19,20);1H
InChIKeyUQJFLVXUIHMERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp1B1-IN-8 Overview


Cyp1B1-IN-8 (also designated Compound 14b or B14) is a synthetic small-molecule inhibitor of cytochrome P450 1B1 (CYP1B1), a heme‑containing monooxygenase aberrantly overexpressed in multiple malignancies and implicated in the metabolic inactivation of chemotherapeutic agents such as paclitaxel [1]. It was developed via computer‑aided scaffold hopping from the stilbene‑type inhibitor TMS and exhibits potent, selective inhibition of CYP1B1, coupled with functional restoration of paclitaxel sensitivity and suppression of cell migration and invasion in drug‑resistant non‑small cell lung cancer (NSCLC) models [1].

1
CYP1B1 isoform-selective inhibition pathway studies
2
Drug-resistant NSCLC cell-model endpoint review
3
Scaffold-hopping derived tool compound for target engagement assays

Cyp1B1-IN-8 Selectivity Advantage


The CYP1 family isoforms (CYP1A1, CYP1A2, CYP1B1) share high sequence similarity and overlapping substrate selectivity, yet their differential tissue distribution and distinct roles in xenobiotic metabolism render isoform‑specific inhibition critical for both target‑engagement and off‑target safety [1]. Many early‑generation inhibitors (e.g., α‑naphthoflavone) exhibit insufficient isoform discrimination, leading to confounding effects on hepatic CYP1A1/1A2 [2]. Even the direct progenitor TMS, while potent (CYP1B1 IC50 = 6 nM), achieves only 50‑fold selectivity over CYP1A1 and 500‑fold over CYP1A2, which may be inadequate for applications demanding stringent isoform discrimination . Cyp1B1-IN-8 addresses this critical gap by providing a >1600‑fold window over CYP1A1 and >16,000‑fold over CYP1A2, enabling precise interrogation of CYP1B1‑specific biology in complex cellular environments [3].

Target Product
Strict CYP1B1 isoform-selectivity assay context (>1600-fold over CYP1A1)
Supports CYP1B1-specific readout attribution
Pan-CYP1 / Legacy Inhibitors
Insufficient isoform discrimination may confound hepatic CYP1A1/1A2 background activity
Assay-response context may differ significantly
Target Product
Reported lack of AhR antagonism for cleaner pathway interrogation
Avoids upstream regulatory pathway crosstalk
AhR-Active CYP1B1 Inhibitors
AhR antagonism introduces confounding variable in CYP1 family expression studies
Mechanism mismatch may shift pathway-response interpretation

Cyp1B1-IN-8 Comparator Data


Isoform Selectivity vs. TMS

Cyp1B1-IN-8 exhibits substantially enhanced isoform selectivity compared to the parent compound TMS. While TMS shows a selectivity index of 50‑fold over CYP1A1 and 500‑fold over CYP1A2 , Cyp1B1-IN-8 demonstrates >1600‑fold selectivity over CYP1A1 and >16,000‑fold over CYP1A2 [1]. This improvement stems from the introduction of an iodine atom and an amine group, which expand the π‑system and stabilize interactions within the CYP1B1 active site [1].

Isoform Selectivity vs. TMS
Head-to-head
32-fold greater selectivity vs. TMS for both CYP1A1 and CYP1A2
Supports CYP1B1-specific pathway attribution
EROD assay, recombinant human CYP1 enzymes
CYP1B1 Isoform selectivity Scaffold hopping

Selectivity and Resistance Reversal vs. DMU‑2105

DMU‑2105 is a widely used CYP1B1 inhibitor with IC50 values of 10 nM (CYP1B1) and 742 nM (CYP1A1), yielding a 74‑fold selectivity window . Cyp1B1-IN-8 demonstrates a 26‑fold larger selectivity margin (>1600‑fold) [1]. Functionally, DMU‑2105 overcomes cisplatin resistance in HEK293 and A2780 cells [2], whereas Cyp1B1-IN-8 is specifically validated in paclitaxel‑resistant A549/Tax cells, restoring sensitivity and inhibiting epithelial‑mesenchymal transition (EMT) [1].

Selectivity vs. DMU-2105
Cross-study comparable
≥21.6-fold larger selectivity window compared to DMU-2105
Model-matched functional profile for paclitaxel-resistant NSCLC studies
Comparator data from Sacchrosomes™ microsomal assays
CYP1B1 Cisplatin resistance Selectivity window

Potency-Selectivity Trade-off vs. CYP1B1-IN-1

CYP1B1‑IN‑1 (Compound 9e) exhibits an IC50 of 0.49 nM against CYP1B1, making it approximately 12‑fold more potent than Cyp1B1-IN-8 (IC50 = 6.05 nM) [1][2]. However, CYP1B1‑IN‑1's selectivity profile is less well characterized; its progenitor ANF displays only 5‑ to 12‑fold selectivity over CYP1A1 [3]. In contrast, Cyp1B1-IN-8's >1600‑fold selectivity ensures that target engagement can be attributed to CYP1B1 with high confidence [2].

Potency vs. CYP1B1-IN-1
Cross-study comparable
IC50: 6.05 nM CYP1B1-IN-1 is 12.3-fold more potent
Potency-selectivity trade-off review for isoform-specific pharmacology
EROD assay, recombinant human CYP1B1
CYP1B1 Potency Selectivity trade‑off

Clean CYP1B1 Inhibition vs. hCYP1B1‑IN‑1

hCYP1B1‑IN‑1 (compound B18) inhibits CYP1B1 with an IC50 of 3.6 nM and also acts as an antagonist of the aryl hydrocarbon receptor (AhR) . AhR antagonism introduces a confounding variable in studies of CYP1B1‑mediated xenobiotic metabolism, as AhR regulates CYP1 family expression [1]. Cyp1B1-IN-8, a pure CYP1B1 inhibitor, lacks reported AhR activity, providing a cleaner tool for dissecting CYP1B1 catalytic function from upstream regulatory pathways [2].

Off-target vs. hCYP1B1-IN-1
Class-level inference
No reported AhR antagonism vs. hCYP1B1-IN-1's AhR activity
Cleaner tool for dissecting CYP1B1 catalytic function
Qualitative difference in target selectivity profile
CYP1B1 AhR Off‑target

Cyp1B1-IN-8 Applications


Paclitaxel Resistance Reversal in NSCLC

Cyp1B1-IN-8 restores paclitaxel sensitivity in A549/Taxol‑resistant (A549/Tax) cells, as demonstrated by enhanced paclitaxel‑mediated apoptosis upon co‑treatment [1]. This application leverages the compound's high CYP1B1 selectivity to attribute resistance reversal specifically to CYP1B1 inhibition, rather than to off‑target effects on CYP1A1/1A2 [1].

EMT and Metastasis Suppression

Cyp1B1-IN-8 significantly inhibits the EMT process in A549/Tax cells, leading to a marked reduction in cell migration and invasion [1]. Researchers studying CYP1B1's role in metastatic dissemination can employ this compound to block EMT‑associated phenotypes in a dose‑dependent manner, with the assurance that observed effects are not confounded by CYP1A isoform inhibition [1].

CYP1B1-Ligand Structural Studies

Molecular dynamics simulations indicate that Cyp1B1-IN-8 forms stable π‑π stacking interactions within the CYP1B1 active site, exhibiting superior binding stability compared to TMS [1]. This property makes Cyp1B1-IN-8 a valuable tool compound for co‑crystallization efforts, cryo‑EM studies, or computational modeling aimed at elucidating the structural determinants of CYP1B1 isoform selectivity [1].

Target Engagement in CYP1B1-Overexpressing Tumors

Given its >1600‑fold selectivity over CYP1A1 and >16,000‑fold over CYP1A2 [1], Cyp1B1-IN-8 is ideally suited for in vivo pharmacodynamic studies where minimizing hepatic CYP1A interference is critical. This includes xenograft models of breast, colorectal, or ovarian cancers in which CYP1B1 is overexpressed [1].

Application
Selection Property
Validation Focus
Paclitaxel Resistance Reversal Studies
CYP1B1-selective chemosensitization profile
Apoptosis and EMT endpoints in A549/Tax models
Metastasis and EMT Suppression Research
Dose-dependent migration/invasion inhibition context
CYP1B1-dependent metastatic dissemination endpoints
CYP1B1-Ligand Structural Studies
Reported binding stability via molecular dynamics
Co-crystallization and cryo-EM structural elucidation
In Vivo Target Engagement Studies
Isoform-selectivity assay context in tumor xenografts
Hepatic CYP1A interference minimization review

Technical Documentation Hub

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31 linked technical documents
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